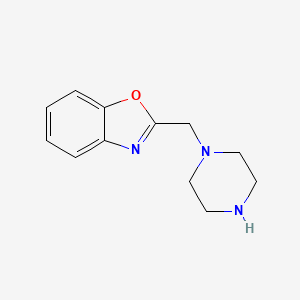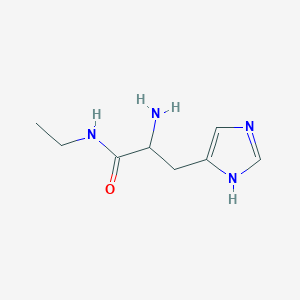
2-(Piperazinylmethyl)benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperazinylmethyl)benzoxazole: is a chemical compound with the empirical formula C₁₁H₁₃N₃O. Its systematic name is 2-piperazin-1-yl-1,3-benzoxazole, and its CAS number is 111628-39-8 . This compound features a benzoxazole ring fused with a piperazine moiety.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of 2-(Piperazinylmethyl)benzoxazole. One common method involves the reaction of 2-aminobenzoxazole with piperazine under appropriate conditions. The reaction typically occurs in a solvent such as ethanol or acetonitrile, and the product is isolated through crystallization or column chromatography.
Industrial Production: While industrial-scale production methods may vary, the synthesis of this compound often involves efficient and scalable processes. These methods prioritize yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Reactivity: 2-(Piperazinylmethyl)benzoxazole can undergo various chemical reactions, including:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the piperazine or benzoxazole moieties.
Substitution: Substituents can be introduced at different positions on the benzoxazole ring or the piperazine nitrogen.
Other Transformations: Depending on the reaction conditions, other transformations may occur.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or acylating agents.
Other Reactions: Acidic or basic conditions, as well as specific catalysts.
Major Products: The major products formed during these reactions depend on the specific reaction conditions and the substituents present. Detailed analysis of these products would require specific experimental data.
Aplicaciones Científicas De Investigación
2-(Piperazinylmethyl)benzoxazole finds applications in various scientific fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a pharmacophore in drug design.
Medicine: Potential therapeutic applications, although specific examples would require further investigation.
Industry: Its use in materials science or other industrial processes.
Mecanismo De Acción
The exact mechanism by which 2-(Piperazinylmethyl)benzoxazole exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, researchers often compare it with related benzoxazole derivatives. Its uniqueness may lie in its specific substitution pattern or functional groups.
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
2-(piperazin-1-ylmethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C12H15N3O/c1-2-4-11-10(3-1)14-12(16-11)9-15-7-5-13-6-8-15/h1-4,13H,5-9H2 |
Clave InChI |
VTGYXBVPFHWFMP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=NC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B12127125.png)
![N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127126.png)
![12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12127135.png)

amine](/img/structure/B12127154.png)


![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12127170.png)
![(4E)-1-benzyl-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12127175.png)
![3-chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12127183.png)
![N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127186.png)
![2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12127187.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12127192.png)
